molecular formula C13H9BrO2S B2836230 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 950070-07-2

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2836230
CAS No.: 950070-07-2
M. Wt: 309.18
InChI Key: FTJNPBDQEVRWEI-SOFGYWHQSA-N
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Description

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, which is further connected to a prop-2-enoic acid moiety. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

    Coupling Reaction: The brominated thiophene is then coupled with a suitable precursor to form the desired compound.

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated thiophene reacts with a boronic acid derivative under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the double bond can produce saturated carboxylic acids .

Scientific Research Applications

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of both a bromophenyl group and a prop-2-enoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNPBDQEVRWEI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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